

An In-depth Technical Guide to ^{13}C NMR Analysis of Substituted Thiouracils

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Compound of Interest

Compound Name: 6-Ethyl-4-hydroxy-2-mercaptopyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) analysis of substituted thiouracils, a class of heterocyclic compounds with significant biological and medicinal importance. Thiouracil derivatives are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. Understanding their molecular structure is crucial for structure-activity relationship (SAR) studies and rational drug design. ^{13}C NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of these compounds.

Core Principles of ^{13}C NMR in Thiouracil Analysis

^{13}C NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, offering insights into:

- **Functional Groups:** The presence of thiocarbonyl ($\text{C}=\text{S}$), carbonyl ($\text{C}=\text{O}$), and other characteristic groups.
- **Substitution Patterns:** The position and nature of substituents on the thiouracil ring.
- **Tautomeric Forms:** Distinguishing between different tautomers, such as the thione-thiol or lactam-lactim forms.

Experimental Protocols

A generalized experimental protocol for acquiring ^{13}C NMR spectra of substituted thiouracils is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. Sample Preparation:

- **Solvent Selection:** Deuterated solvents are used to avoid interference from proton signals. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a common choice due to its ability to dissolve a wide range of organic compounds.[\[1\]](#)[\[5\]](#) Other solvents like chloroform- d (CDCl_3) may also be used depending on the solubility of the specific derivative.[\[6\]](#)
- **Concentration:** A sufficient concentration of the sample is required for a good signal-to-noise ratio. Typically, 10-50 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

2. NMR Spectrometer Setup:

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz for ^1H frequency) is used to acquire the spectra.[\[2\]](#)[\[5\]](#)
- **Probe Tuning:** The NMR probe is tuned to the ^{13}C frequency.
- **Locking and Shimming:** The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.

3. Data Acquisition:

- **Pulse Program:** A standard single-pulse experiment with broadband proton decoupling is typically used to obtain a proton-decoupled ^{13}C NMR spectrum. This results in a spectrum where each unique carbon atom appears as a single peak.[\[7\]](#)
- **Acquisition Parameters:**
 - **Spectral Width:** A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of carbon atoms in thiouracil derivatives.[\[4\]](#)

- Number of Scans: The number of scans (NS) is chosen to achieve an adequate signal-to-noise ratio and can range from hundreds to thousands, depending on the sample concentration and the natural abundance of ^{13}C .^[3]
- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used to allow the carbon nuclei to return to equilibrium between pulses.^{[4][7]}
- Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS).^{[1][4]}

4. Data Processing:

- Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
- Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Peak Picking: The chemical shifts of the peaks are identified and recorded.

Data Presentation: ^{13}C NMR Chemical Shifts of Substituted Thiouracils

The following tables summarize the ^{13}C NMR chemical shift data for various substituted thiouracils, compiled from the literature. These tables provide a valuable resource for the identification and characterization of new thiouracil derivatives.

Table 1: ^{13}C NMR Chemical Shifts (δ , ppm) of Methylated Thiouracils in DMSO-d6^[8]

Compound	C-2	C-4	C-5	C-6	N-CH ₃	S-CH ₃ / O-CH ₃
2-Thiouracil	175.7	161.2	107.5	137.9	-	-
1-Methyl-2-thiouracil	175.4	161.4	106.9	141.3	35.1	-
3-Methyl-2-thiouracil	175.1	161.0	108.8	136.4	28.1	-
1,3-Dimethyl-2-thiouracil	174.9	161.1	108.3	139.7	35.6 (N1), 28.0 (N3)	-
4-Thiouracil	150.5	188.5	114.3	140.0	-	-
1-Methyl-4-thiouracil	150.3	188.1	113.8	144.6	35.8	-
3-Methyl-4-thiouracil	150.0	188.3	115.7	137.2	28.8	-
2,4-Dithiouracil	174.6	188.3	119.5	142.1	-	-
1-Methyl-2,4-dithiouracil	174.3	187.9	118.9	146.7	36.3	-
3-Methyl-2,4-dithiouracil	174.0	188.1	120.9	139.3	29.3	-
2-Methylthiouracil	157.9	162.7	102.1	142.8	-	12.6

4-Methylthiouracil	161.8	171.7	106.5	152.6	-	12.0
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Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) of 6-(Aryl)-Substituted Thiouracils in DMSO- d_6 [\[1\]](#)

Compound	C2	C4	C5	C6	CN	Aryl Carbon s	Other
6-(4-fluorophenyl)-4-oxo-2-thioxopyrimidine-5-carbonitrile	178.72 (C=S)	159.08 (C=O)	114.02	159.78	128.20	128.64, 129.25, 130.96, 132.01, 134.44, 134.72	-
6-(3-bromophenyl)-4-hydroxy-2-mercaptopyrimidine-5-carbonitrile	162.37 (C-SH)	176.37 (C=O)	89.66	158.79	115.21	121.29, 130.39, 160.63	-
6-(4-(dimethylamino)phenyl)-2-mercapto-4-oxopyrimidine-5-carbonitrile	153.75 (C-SH)	164.81 (C=O)	93.64	153.50	111.67	117.94, 118.43, 133.47, 142.48	39.58 (-N(CH ₃) ₂)
2-mercapto-6-(4-methoxy	162.37 (C-SH)	176.37 (C=O)	89.66	158.79	115.21	113.90, 121.29, 130.39, 160.63	55.61 (-OCH ₃)

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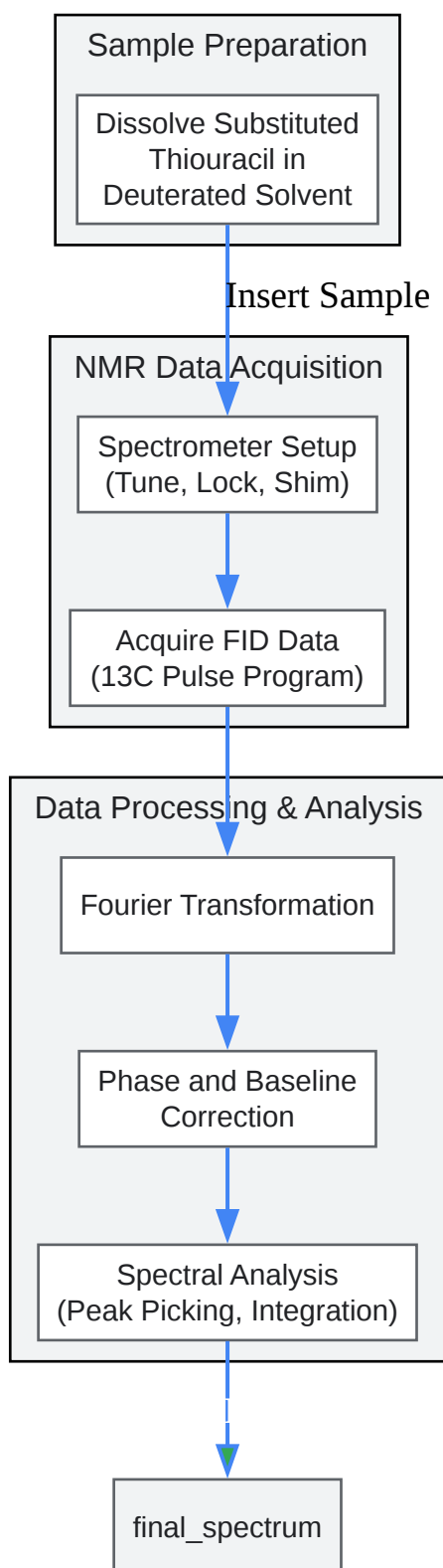
Table 3: ^{13}C NMR Chemical Shifts (δ , ppm) of 2-Benzylthio-5-bromo-6-methyluracils[9]

Substituent on Benzyl Ring	C-2	C-4	C-5	C-6	C-CH ₃	S-CH ₂	Benzyl & Phenyl Carbons
H	160.2	158.9	108.1	148.2	18.1	35.9	127.5, 128.6, 129.0, 137.1
p-Cl	160.1	158.8	108.2	148.3	18.2	35.2	128.8, 130.7, 133.0, 136.1
m-Cl	160.1	158.8	108.2	148.3	18.2	35.2	127.4, 127.7, 129.0, 130.5, 133.4, 139.4
o-Cl	160.1	158.8	108.3	148.3	18.2	33.7	127.3, 129.5, 130.2, 131.0, 133.8, 134.9
p-Br	160.1	158.8	108.2	148.3	18.2	35.2	122.2, 131.1, 131.8, 136.5
m-Br	160.1	158.8	108.2	148.3	18.2	35.1	122.7, 127.9, 130.2, 130.6,

							132.0, 139.6
							123.1, 127.8, 129.5, 131.2, 132.8, 135.2
o-Br	160.1	158.8	108.3	148.3	18.2	35.3	
							123.9, 130.0, 144.6, 147.6
p-NO ₂	160.0	158.7	108.4	148.5	18.2	34.9	
							122.4, 123.5, 129.7, 135.1, 139.4, 148.4
m-NO ₂	160.0	158.7	108.4	148.4	18.2	34.8	
							125.2, 129.0, 131.3, 133.8, 134.1, 148.9
o-NO ₂	160.0	158.7	108.5	148.4	18.2	33.1	

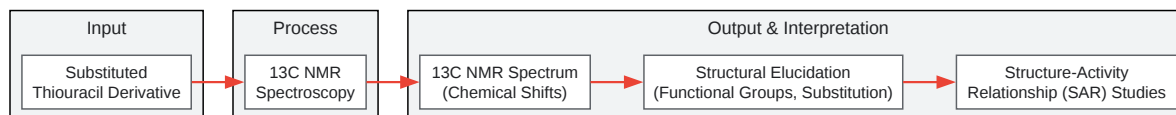
Visualizations

The following diagrams illustrate the general workflow for ¹³C NMR analysis and the logical relationship of the key steps.



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Caption: General workflow for ^{13}C NMR analysis of substituted thiouracils.



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Caption: Logical relationship from compound to structural analysis via ^{13}C NMR.

This guide provides a foundational understanding and practical data for the ^{13}C NMR analysis of substituted thiouracils. For more detailed information on specific derivatives or advanced NMR techniques, consulting the primary literature is recommended.

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